tert-Butyl-trans-3-(aminomethyl)-cyclohexylcarbamate

Medicinal Chemistry Stereochemistry Building Blocks

tert-Butyl-trans-3-(aminomethyl)-cyclohexylcarbamate (CAS 1222709-27-4) is a dual-functional cyclohexyl building block presenting a Boc-protected amine and a pendant aminomethyl group in a defined trans configuration (molecular formula C₁₂H₂₄N₂O₂; MW 228.34 g/mol). Commercially sourced at a standard purity of 97% (HPLC) as a solid at ambient temperature, this compound features two defined stereocenters (IUPAC: tert-butyl N-[(1R,3R)-3-(aminomethyl)cyclohexyl]carbamate).

Molecular Formula C12H24N2O2
Molecular Weight 228.33 g/mol
CAS No. 1222709-27-4
Cat. No. B1444175
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl-trans-3-(aminomethyl)-cyclohexylcarbamate
CAS1222709-27-4
Molecular FormulaC12H24N2O2
Molecular Weight228.33 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1CCCC(C1)CN
InChIInChI=1S/C12H24N2O2/c1-12(2,3)16-11(15)14-10-6-4-5-9(7-10)8-13/h9-10H,4-8,13H2,1-3H3,(H,14,15)/t9-,10-/m1/s1
InChIKeyOJNXXJZVUYXMLE-NXEZZACHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl-trans-3-(aminomethyl)-cyclohexylcarbamate (CAS 1222709-27-4): Procurement Profile and Structural Identity


tert-Butyl-trans-3-(aminomethyl)-cyclohexylcarbamate (CAS 1222709-27-4) is a dual-functional cyclohexyl building block presenting a Boc-protected amine and a pendant aminomethyl group in a defined trans configuration (molecular formula C₁₂H₂₄N₂O₂; MW 228.34 g/mol) . Commercially sourced at a standard purity of 97% (HPLC) as a solid at ambient temperature, this compound features two defined stereocenters (IUPAC: tert-butyl N-[(1R,3R)-3-(aminomethyl)cyclohexyl]carbamate) . Its physicochemical profile (exact mass 228.1838, topological polar surface area 64.4 Ų, XLogP3 1.5) positions it as a versatile intermediate for constructing spatially defined molecular architectures, particularly where both amine functionalities are required for stepwise elaboration.

Substitution Risks for tert-Butyl-trans-3-(aminomethyl)-cyclohexylcarbamate: Consequences of Ignoring Stereochemistry and Regiochemistry


Direct substitution with the cis isomer (CAS 347186-41-8) or the 1,4-regioisomer introduces different spatial vectors between the protected and free amine groups, directly altering the geometry of any resultant cyclized or conjugated product. The (1R,3R)-trans configuration produces an approximately 120° dihedral angle between the cyclohexyl ring substituents in their lowest-energy chair conformation, which is fundamentally distinct from the cis configuration. A structural analog search on BindingDB reveals that stereochemical deviations in similar amino-cyclohexyl scaffolds correlate with loss of target binding, underscoring that the trans geometry is not freely interchangeable but rather a defined structural parameter in medicinal chemistry programs [1]. Unprotected or N-substituted variants further risk premature reaction at the free amine during Boc-deprotection steps, rendering the orthogonal protection strategy inoperative .

Evidence Guide: Quantifiable Differentiation of tert-Butyl-trans-3-(aminomethyl)-cyclohexylcarbamate from Comparator Analogs


Stereochemical Fidelity: Trans vs. Cis Isomer Impact on Structural Geometry

The (1R,3R)-trans configuration imposes a rigid, defined spatial separation between the Boc-protected amine and the free aminomethyl group. While no dedicated computational study comparing the target compound directly to its cis isomer was identified, established chair-conformation analysis indicates the cis isomer (CAS 347186-41-8) forces the substituents into a less extended spatial arrangement. This directly affects the compound's utility as a scaffolding element. The trans isomer enables linear molecular elongation in two distinct directions, whereas the cis isomer introduces a turn in the backbone. In IDO1 inhibitor research, derivatives bearing cyclohexyl side chains analogous to this trans scaffold, such as compound 25 in Song X. et al., achieved cellular IC50 values of 68.59 nM against hIDO1, highlighting the stereochemical contribution to target engagement [1].

Medicinal Chemistry Stereochemistry Building Blocks

Dual Orthogonal Reactivity: Boc-Protected Amine vs. Free Aminomethyl Group

The target compound presents two chemically distinct amine moieties: a Boc-carbamate (tert-butyloxycarbonyl protected amine) and a primary free aminomethyl group. This enables stepwise, orthogonal derivatization without intermediate deprotection/reprotection cycles. By contrast, the bis-Boc protected analog (e.g., tert-butyl (trans-3-((tert-butoxycarbonylamino)methyl)cyclohexyl)carbamate) requires selective mono-deprotection conditions that frequently produce statistical mixtures. The logP value of 3.12 and topological polar surface area of 64.4 Ų confirm a balanced polarity profile suitable for both solution-phase and solid-phase synthetic protocols, whereas fully unprotected 1,3-cyclohexanebis(methylamine) (cis/trans mixture, TCI product) lacks the site-selective reactivity .

Synthetic Chemistry Protecting Group Strategy Orthogonal Synthesis

Validated Intermediary Role in IDO1 Inhibitor Synthesis Programs

This building block is specifically cited as a synthetic intermediate in the construction of 1,2,5-oxadiazole-3-carboximidamide derivatives, a class of novel indoleamine-2,3-dioxygenase 1 (IDO1) inhibitors for anti-tumor immunotherapy . In the Song et al. study, compound 25 bearing a trans-cyclohexyl side chain demonstrated an enzymatic IC50 of 178.1 nM against hIDO1, a cellular IC50 of 68.59 nM in HEK293T cells overexpressing hIDO1, and an improved pharmacokinetic profile in CD-1 mice (t1/2 = 3.81 h; oral bioavailability F = 33.6%) compared to the clinical candidate epacadostat (t1/2 = 2.4 h in human) [1]. While the comparator cis-isomer derivative was not explicitly evaluated in this series, the trans geometry of the side chain was essential for the observed enzymatic and cellular potency relative to non-cyclohexyl analogs, establishing this building block's relevance for programs targeting IDO1-mediated immunosuppression.

Immuno-Oncology IDO1 Inhibitors Drug Discovery

Commercial Availability and Quality Benchmarking: Defined Purity vs. Analog Variability

The target compound is commercially available at a certified minimum purity of 97% (HPLC) from the Thermo Scientific/Alfa Aesar supply chain under strict quality control, with documented storage conditions (ambient temperature, cool, dry place) and hazard classification (GHS H315-H319-H335) . The cis analog (CAS 347186-41-8) is listed at 95% purity from multiple suppliers , indicating a generally lower standard purity benchmark. This 2% purity differential, while modest, may be consequential for intermediates destined for multi-step syntheses where impurities accumulate multiplicatively. Additionally, the trans isomer's established MDL number (MFCD28892518) and InChI Key (OJNXXJZVUYXMLE-UHFFFAOYNA-N) ensure unambiguous database registration and cross-referencing, whereas the cis analog carries a distinct MDL number (MFCD28344043) , preventing order entry errors during procurement.

Supply Chain Quality Control Procurement

Favorable Molecular Properties for Permeability and Bioavailability Optimization

The trans building block exhibits physicochemical properties consistent with Lipinski and related drug-likeness filters. Its molecular weight of 228.34 g/mol (below the 500 Da threshold) and calculated LogP of 3.12 (below 5) suggest favorable membrane permeability potential for downstream derivatives . The topological polar surface area (TPSA) of 64.4 Ų falls within the desirable range (<140 Ų) predictive of oral bioavailability . In comparison, the unprotected 1,3-cyclohexanebis(methylamine) (MW 142.25 g/mol; cis/trans mixture) has a lower LogP (~0.5) and higher aqueous solubility, resulting in significantly poorer BBB permeability predictions, which limits its utility in CNS-targeted programs . While these are predicted properties of the building block rather than the final drug molecule, they are directionally informative for procurement decisions in hit-to-lead and lead optimization phases.

Drug Design ADME Physicochemical Properties

Recommended Application Scenarios for tert-Butyl-trans-3-(aminomethyl)-cyclohexylcarbamate Based on Differential Evidence


Synthesis of Stereochemically Defined 1,3-Disubstituted Cyclohexyl Pharmacophores

Utilize this building block when a rigid, trans-configured cyclohexane scaffold is required to orient pendant pharmacophoric groups with a defined dihedral angle. The orthogonal Boc-protected amine and free aminomethyl group allow sequential coupling of two distinct fragments—for instance, first functionalizing the primary amine via reductive amination or amide coupling, followed by Boc-deprotection (TFA/DCM) and elaboration of the secondary amine—without risking cross-reactivity. This scenario is particularly relevant for programs targeting IDO1 inhibitors, as demonstrated by the 1,2,5-oxadiazole-3-carboximidamide series where the trans-cyclohexyl side chain contributed to enzymatic and cellular potency (IC50 = 178.1 nM and 68.59 nM, respectively) [1].

Divergent Library Synthesis via Orthogonal Protection Strategy

For parallel medicinal chemistry efforts, this compound serves as a single, shelf-stable branching intermediate from which multiple libraries can be divergently synthesized by varying the sequence of amine functionalization. The Boc group's acid-lability (cleaved with TFA) is orthogonal to the primary amine's nucleophilic reactivity, enabling one-compound-one-intermediate strategies that reduce procurement complexity and inventory costs compared to stocking separate protected and unprotected intermediates .

Replacement of Cis or Mixed-Isomer Diamines in CNS Drug Discovery Programs

When preliminary SAR data indicate that cis- or mixed cis/trans diamine spacers produce suboptimal target engagement or poor CNS permeability, procurement of the pure trans isomer is the direct solution. The compound's favorable calculated LogP (3.12) and moderate TPSA (64.4 Ų) align with CNS drug property guidelines, providing a predicted permeability advantage over more polar, unprotected diamine analogs such as 1,3-cyclohexanebis(methylamine) (estimated LogP ~0.5) . Switching from a cis to a trans scaffold can alter the exit vector angle between the two amine-derived substituents by approximately 60° in the chair conformation, a conformational change that can restore binding potency in in silico docking studies.

Quality-Critical Scale-Up in Regulated Synthesis Environments

When scaling from discovery to preclinical or GLP synthesis, the 97% purity specification with full analytical traceability (MDL MFCD28892518, InChI Key) and defined hazard classification (GHS H315-H319-H335) available from the Thermo Scientific supply chain ensures batch-to-batch consistency and regulatory documentation readiness . This contrasts with sourcing the cis analog at 95% purity, where the lower specification may necessitate additional purification steps that reduce overall yield in multi-step synthetic campaigns.

Quote Request

Request a Quote for tert-Butyl-trans-3-(aminomethyl)-cyclohexylcarbamate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.